1-Oxo-1-phenylbutan-2-yl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate

Lipophilicity Drug-likeness Quinoline SAR

1-Oxo-1-phenylbutan-2-yl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate (CAS 355429-42-4) is a fully synthetic quinoline-4-carboxylate ester bearing a 4-heptylphenyl substituent at the 2-position, a 6-methyl group on the quinoline core, and a 1-oxo-1-phenylbutan-2-yl ester moiety. Classified within the quinoline derivative family—a privileged scaffold in cannabinoid CB2 receptor ligand discovery—this compound is catalogued as AldrichCPR L208868 and supplied as part of Sigma-Aldrich's collection of rare and unique chemicals for early discovery research.

Molecular Formula C34H37NO3
Molecular Weight 507.7 g/mol
CAS No. 355429-42-4
Cat. No. B12054031
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Oxo-1-phenylbutan-2-yl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate
CAS355429-42-4
Molecular FormulaC34H37NO3
Molecular Weight507.7 g/mol
Structural Identifiers
SMILESCCCCCCCC1=CC=C(C=C1)C2=NC3=C(C=C(C=C3)C)C(=C2)C(=O)OC(CC)C(=O)C4=CC=CC=C4
InChIInChI=1S/C34H37NO3/c1-4-6-7-8-10-13-25-17-19-26(20-18-25)31-23-29(28-22-24(3)16-21-30(28)35-31)34(37)38-32(5-2)33(36)27-14-11-9-12-15-27/h9,11-12,14-23,32H,4-8,10,13H2,1-3H3
InChIKeyXTUBFVFAKHDCEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-Oxo-1-phenylbutan-2-yl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate (CAS 355429-42-4): Procurement-Relevant Identity and Physicochemical Profile


1-Oxo-1-phenylbutan-2-yl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate (CAS 355429-42-4) is a fully synthetic quinoline-4-carboxylate ester bearing a 4-heptylphenyl substituent at the 2-position, a 6-methyl group on the quinoline core, and a 1-oxo-1-phenylbutan-2-yl ester moiety [1]. Classified within the quinoline derivative family—a privileged scaffold in cannabinoid CB2 receptor ligand discovery—this compound is catalogued as AldrichCPR L208868 and supplied as part of Sigma-Aldrich's collection of rare and unique chemicals for early discovery research . Its computed XLogP3 of 9.9 and molecular weight of 507.7 g/mol position it in a high-lipophilicity chemical space distinct from shorter-chain or halogen-substituted analogs [2].

Why Generic Substitution of 1-Oxo-1-phenylbutan-2-yl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate Is Not Advisable Without Differential Evidence


Quinoline-4-carboxylate esters sharing the same core scaffold can exhibit profoundly different biological activity profiles depending on the nature of the substituent at the 2-phenyl position (e.g., heptyl vs. ethyl vs. halogen) and the ester moiety [1]. The 4-heptylphenyl group in CAS 355429-42-4 confers a computed XLogP3 of 9.9, which is substantially higher than that of the 4-ethylphenyl analog (approximately XLogP3 ~7.5–8 estimated from homologous series trends) [2]. This lipophilicity differential is expected to translate into divergent membrane partitioning, protein binding, and pharmacokinetic behavior, meaning that in-class analogs cannot be assumed to be functionally interchangeable. Furthermore, the 1-oxo-1-phenylbutan-2-yl ester introduces a ketone-bearing chiral center absent in simpler oxoethyl ester variants, potentially affecting metabolic stability and target recognition .

Quantitative Differentiation Evidence for 1-Oxo-1-phenylbutan-2-yl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate (CAS 355429-42-4) Against Closest Analogs


Computed Lipophilicity (XLogP3 = 9.9) Versus Shorter-Chain 4-Alkylphenyl Analogs

CAS 355429-42-4, bearing a 4-heptylphenyl substituent, has a computed XLogP3 of 9.9 [1]. The closest commercially available analog, 1-benzoylpropyl 2-(4-ethylphenyl)-6-methyl-4-quinolinecarboxylate (CAS 355429-73-1), contains a 4-ethylphenyl group, for which the XLogP3 is estimated at approximately 7.5–8.0 based on the loss of five methylene units relative to the heptyl chain (each methylene contributing ~0.5 logP units by the Hansch-Leo fragment method) [2]. This represents an approximate ΔlogP of +1.9 to +2.4 log units for the target compound. The 4-heptylphenyl-2-oxoethyl ester analog (CAS 355429-22-0, same molecular formula C34H37NO3 but differing ester moiety) shares identical molecular weight but differs in the ester substructure, highlighting that logP alone cannot deconvolute ester-specific contributions .

Lipophilicity Drug-likeness Quinoline SAR

Absence of Analytical Data Certification: A Procurement Risk Differentiator from Fully Characterized Analogs

Sigma-Aldrich explicitly states for product L208868 (CAS 355429-42-4): 'Sigma-Aldrich does not collect analytical data for this product. Buyer assumes responsibility to confirm product identity and/or purity. All sales are final.' The product is sold 'AS-IS' with no warranty of merchantability or fitness for a particular purpose . In contrast, several structurally related analogs available through alternative suppliers—such as 2-oxo-2-phenylethyl 2-(4-heptylphenyl)quinoline-4-carboxylate (CAS 355433-33-9) offered by Bidepharm—are supplied with batch-specific QC documentation including NMR, HPLC, and GC purity certificates at ≥95% purity . This represents a fundamental difference in procurement risk profile: the target compound requires independent identity verification before use, whereas characterized analogs can be deployed directly in assays.

Quality assurance Analytical characterization Procurement risk

Structural Differentiation: Chiral 1-Oxo-1-phenylbutan-2-yl Ester vs. Achiral 2-Oxoethyl Ester in the Same 2-(4-Heptylphenyl)-6-methylquinoline Series

CAS 355429-42-4 contains a 1-oxo-1-phenylbutan-2-yl ester moiety that introduces both a ketone carbonyl adjacent to the ester oxygen and an sp³-hybridized chiral center at the butan-2-yl position (undefined stereocenter per PubChem) [1]. By contrast, the closely related analog 2-(4-heptylphenyl)-2-oxoethyl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate (same quinoline core, same molecular formula C34H37NO3) employs an achiral 2-oxoethyl ester linker that lacks both the ketone-phenyl conjugation and the stereochemical complexity . The presence of the 1-oxo-1-phenylbutan-2-yl group introduces a UV-active benzoyl chromophore (λmax ~240–250 nm expected) absent in the simpler oxoethyl esters, potentially enabling HPLC-UV detection at lower concentrations [2]. No experimentally determined enantiomeric excess or stereochemical assignment has been published for CAS 355429-42-4.

Stereochemistry Ester SAR Metabolic stability

Class-Level CB2 Receptor Pharmacological Context from BindingDB: Heptylphenyl-Quinoline-4-carboxylate Chemotype Activity

While no target-specific affinity data have been published for CAS 355429-42-4 itself, the 2-(4-heptylphenyl)quinoline-4-carboxylate chemotype is represented in BindingDB with CB2 receptor activity. A 2-(4-heptylphenyl)-substituted quinoline-4-carboxylate analog (exact ester moiety unspecified in search results) was evaluated for affinity toward CB2 in mouse spleen and is catalogued under ChEMBL_47003 (CHEMBL658972) [1]. Separately, CB2 agonist activity for a related quinoline-4-carboxylate in human recombinant CB2 expressed in Saccharomyces cerevisiae was reported at 63.0 nM [2]. These data points establish that the 2-(4-heptylphenyl)quinoline-4-carboxylate scaffold is competent for CB2 engagement, but cannot be directly attributed to CAS 355429-42-4 without experimental confirmation. The patent WO2007039219A1 (Glaxo Group Ltd.) broadly claims quinoline derivatives with CB2 and/or 5-HT6 receptor binding capability, encompassing the structural space of this compound [3].

CB2 receptor Cannabinoid Binding affinity

Recommended Application Scenarios for 1-Oxo-1-phenylbutan-2-yl 2-(4-heptylphenyl)-6-methylquinoline-4-carboxylate (CAS 355429-42-4) Based on Quantitative Differentiation Evidence


High-Lipophilicity Probe for Membrane Partitioning and Blood-Brain Barrier Penetration Studies

With a computed XLogP3 of 9.9, CAS 355429-42-4 is among the most lipophilic members of the 2-arylquinoline-4-carboxylate ester series, exceeding the estimated logP of its 4-ethylphenyl analog by approximately 2 log units [1]. This property makes it a suitable tool compound for investigating the relationship between extreme lipophilicity and membrane partitioning, cellular uptake, or blood-brain barrier penetration in neuroscience-focused drug discovery programs, provided that in-house analytical characterization is performed prior to use .

CB2 Receptor Screening Library Expansion with Structural Novelty

The 2-(4-heptylphenyl)quinoline-4-carboxylate chemotype has demonstrated CB2 receptor engagement in public databases, with agonist activity reported at nanomolar concentrations for related analogs [1]. CAS 355429-42-4 introduces a chiral 1-oxo-1-phenylbutan-2-yl ester not represented in common CB2 screening decks, offering structural novelty for hit expansion or scaffold-hopping campaigns. Its inclusion in a screening library is warranted specifically when stereochemical diversity at the ester position is a desired screening parameter .

Analytical Method Development Using the Benzoyl Chromophore

The 1-oxo-1-phenylbutan-2-yl ester moiety contains a benzoyl ketone providing a UV chromophore (expected λmax ~240–250 nm) that is absent in the simpler 2-oxoethyl ester analogs in the same series [1]. This structural feature enables HPLC-UV detection without derivatization, making CAS 355429-42-4 a practical candidate for developing and validating analytical methods for the broader quinoline-4-carboxylate ester class, although the lack of vendor-supplied purity standards necessitates independent purity verification .

Structure-Activity Relationship Studies of Ester moiety Effects on Quinoline Pharmacophore Activity

Because CAS 355429-42-4 combines a chiral 1-oxo-1-phenylbutan-2-yl ester with a 2-(4-heptylphenyl)-6-methylquinoline core, it occupies a unique position within the ester SAR matrix that is not covered by the achiral 2-oxoethyl ester variants (e.g., CAS 355429-22-0 or CAS 355433-24-8) [1]. Researchers investigating the contribution of ester stereochemistry and ketone placement to target binding, metabolic stability, or physicochemical properties will find this compound to be a structurally indispensable comparator, with the caveat that stereochemical assignment must be determined experimentally .

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